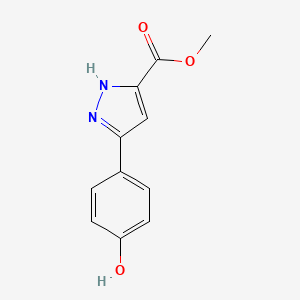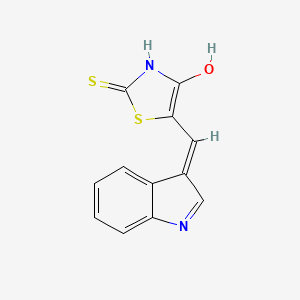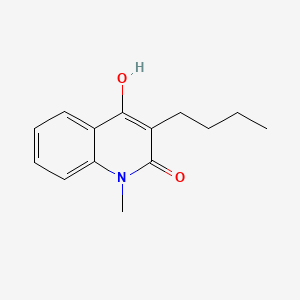
(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is also known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3), a protein that plays a critical role in the immune system.
Scientific Research Applications
(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione has potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting JAK3, which is involved in the signaling pathways that lead to the activation of immune cells. By inhibiting JAK3, (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione can reduce inflammation and prevent the destruction of healthy tissue in autoimmune diseases.
Mechanism of Action
The mechanism of action of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione involves the inhibition of JAK3. JAK3 is a protein that is involved in the signaling pathways that lead to the activation of immune cells. By inhibiting JAK3, (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione can reduce inflammation and prevent the destruction of healthy tissue in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione have been extensively studied. It has been shown to reduce inflammation and prevent the destruction of healthy tissue in animal models of autoimmune diseases. It has also been shown to have a good safety profile and is well-tolerated in humans.
Advantages and Limitations for Lab Experiments
The advantages of using (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione in lab experiments include its potency and selectivity for JAK3, which makes it a useful tool for studying the role of JAK3 in the immune system. However, its limitations include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several future directions for the research on (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione. One direction is to investigate its potential applications in other autoimmune diseases such as multiple sclerosis and lupus. Another direction is to explore its potential as a cancer therapy, as JAK3 is also involved in the signaling pathways that lead to the growth and survival of cancer cells. Additionally, future research could focus on developing new and more efficient synthesis methods for (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione to make it more accessible to researchers.
Synthesis Methods
The synthesis of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione involves several steps. The first step involves the reaction of 5-chloro-2-aminopyridine with ethyl acetoacetate in the presence of a base to form 5-chloro-2-[(ethoxycarbonyl)methyleneamino]pyridine. This intermediate is then reacted with methyl vinyl ketone in the presence of a base to form (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione.
properties
IUPAC Name |
3-[(5-chloropyridin-2-yl)iminomethyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-7-4-10(16)9(12(17)18-7)6-15-11-3-2-8(13)5-14-11/h2-6,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWYQBIXGOTBNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=NC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B604345.png)



![1,6-Diphenyl-3-[1-(prop-2-enoxyamino)ethylidene]pyridine-2,4-dione](/img/structure/B604354.png)
![6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B604355.png)

![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B604358.png)
![Ethyl 2-{[(2-hydroxy-1-naphthyl)methylidene]amino}-4,2'-bithiophene-3-carboxylate](/img/structure/B604359.png)
![ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604361.png)
![5-Bromo-2-hydroxybenzaldehyde [5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B604362.png)
![2-Hydroxy-5-methoxybenzaldehyde [5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B604363.png)
![ethyl 2-{[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B604366.png)